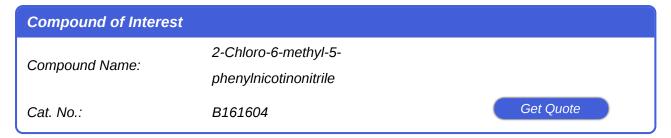


An In-depth Technical Guide to 2-Chloro-6methyl-5-phenylnicotinonitrile

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For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Nomenclature

The compound with the common name **2-Chloro-6-methyl-5-phenylnicotinonitrile** is systematically identified by the International Union of Pure and Applied Chemistry (IUPAC) as 2-Chloro-6-methyl-5-phenylpyridine-3-carbonitrile.

Synonyms:

- 2-Chloro-5-phenyl-6-methylpyridine-3-carbonitrile[1]
- 2-chloro-3-cyano-6-methyl-5-phenylpyridine[2]

This molecule is a substituted pyridine derivative, featuring a chloro, a methyl, and a phenyl group, in addition to the defining nitrile functional group.

Physicochemical Properties

A summary of the key physicochemical properties for **2-Chloro-6-methyl-5- phenylnicotinonitrile** is provided in the table below. These properties are essential for understanding the compound's behavior in various experimental and physiological settings.



Property	Value	Source
CAS Number	10176-63-3	ChemScene[1]
Molecular Formula	C13H9CIN2	ChemScene[1]
Molecular Weight	228.68 g/mol	ChemScene[1]
Melting Point	134-135 °C	PrepChem[2]
Topological Polar Surface Area (TPSA)	36.68 Ų	ChemScene[1]
LogP (octanol-water partition coefficient)	3.5821	ChemScene[1]
Hydrogen Bond Acceptors	2	ChemScene[1]
Hydrogen Bond Donors	0	ChemScene[1]
Rotatable Bonds	1	ChemScene[1]

Synthesis Protocol

A detailed experimental protocol for the synthesis of **2-Chloro-6-methyl-5- phenylnicotinonitrile** has been reported, starting from 3-cyano-6-methyl-5-phenyl-1H-pyridin2-one.

Materials:

- 3-cyano-6-methyl-5-phenyl-1H-pyridin-2-one (100.34 g)
- Phenylphosphonic dichloride (C₆H₅POCl₂) (192 ml)
- Ice water
- Ether
- Hexane
- 15% aqueous potassium bicarbonate solution



Procedure:

- A mixture of 100.34 g of 3-cyano-6-methyl-5-phenyl-1H-pyridin-2-one and 192 ml of phenylphosphonic dichloride is heated to a temperature of 160-170°C.[2]
- The reaction mixture is maintained at this temperature for approximately 16 hours.[2]
- After the reaction period, the mixture is cooled and then carefully poured into ice water.[2]
- The resulting solid product is collected by filtration and dried in a vacuum oven.[2]
- The dried solid is then extracted with ether.[2]
- The ether solution is concentrated, and the residue is washed with hexane.
- The washed residue is subsequently extracted with 300 ml of a 15% aqueous potassium bicarbonate solution.[2]
- The resulting solid is dried in a vacuum oven to yield 92.71 g (85% yield) of 2-chloro-3-cyano-6-methyl-5-phenylpyridine (2-Chloro-6-methyl-5-phenylnicotinonitrile), with a melting point of 134-135°C.[2]

Experimental Workflow Diagram:



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Synthesis workflow for **2-Chloro-6-methyl-5-phenylnicotinonitrile**.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the biological activity of **2-Chloro-6-methyl-5-phenylnicotinonitrile** or its involvement in any specific signaling pathways. The



search of scientific literature and chemical databases did not yield any studies investigating its pharmacological effects or mechanism of action.

It is worth noting that structurally related compounds, such as certain substituted thiazole-5-carboxamides, have been identified as potent Src/Abl kinase inhibitors with antitumor activity.

[3] Additionally, other nicotinic acid derivatives have been explored for a range of biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties. However, these findings on analogous structures cannot be directly extrapolated to **2-Chloro-6-methyl-5-phenylnicotinonitrile** without dedicated experimental investigation.

Conclusion

This technical guide provides a comprehensive overview of the current knowledge on **2-Chloro-6-methyl-5-phenylnicotinonitrile**. While its chemical identity, properties, and a detailed synthesis protocol are well-defined, its biological profile remains uncharacterized. For researchers in drug discovery and development, this compound could represent a novel scaffold for further chemical modification and biological screening, particularly given the diverse activities observed in structurally related nicotinonitrile and substituted pyridine derivatives. Future studies are warranted to elucidate its potential therapeutic applications.

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